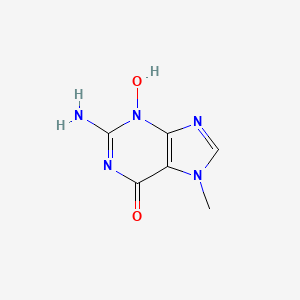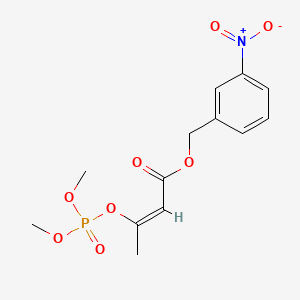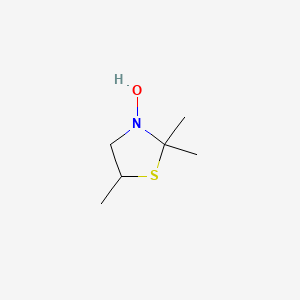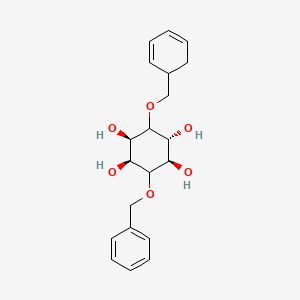
3-Hydroxy-7-methylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-7-methylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is a metabolite of nucleic acids and is detected in small amounts in human urine. It is formed through the oxidation of 7-methylguanine, another guanine derivative. The presence of this compound in biological systems is significant due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methylguanine typically involves the oxidation of 7-methylguanine. This can be achieved using various oxidizing agents such as xanthine oxidase. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective oxidation of the methyl group at the 7-position to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its niche applications and the complexity of its synthesis. the process would generally involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Hydroxy-7-methylguanine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Xanthine oxidase, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce dihydroxy derivatives, while substitution can yield various functionalized guanine derivatives.
科学的研究の応用
3-Hydroxy-7-methylguanine has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and methylation of nucleobases.
Biology: Investigated for its role in nucleic acid metabolism and its presence in biological fluids as a biomarker.
Medicine: Explored for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a candidate for anticancer therapy.
作用機序
The mechanism of action of 3-Hydroxy-7-methylguanine involves its interaction with specific molecular targets. It competitively inhibits the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) by binding to its active site. This inhibition prevents the enzyme from repairing DNA damage, which can be beneficial in cancer therapy by enhancing the effects of DNA-damaging agents. The compound also interacts with RNA-modifying enzymes, affecting gene expression and RNA stability.
類似化合物との比較
3-Hydroxy-7-methylguanine is similar to other guanine derivatives such as:
7-Methylguanine: A precursor to this compound, formed through methylation of guanine.
8-Hydroxy-7-methylguanine: Another hydroxylated derivative with similar inhibitory effects on PARP.
Guanine: The parent compound, a fundamental nucleobase in DNA and RNA.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
30345-27-8 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC名 |
2-amino-3-hydroxy-7-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12) |
InChIキー |
MDGMWFWAECOQFN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)N=C(N2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)



![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)


![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)



![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
